3,5-dinitro-N'-(2,4,6-trichlorophenyl)benzohydrazide
Overview
Description
3,5-dinitro-N’-(2,4,6-trichlorophenyl)benzohydrazide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of nitro groups and trichlorophenyl groups attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N’-(2,4,6-trichlorophenyl)benzohydrazide typically involves multiple steps:
Hydrazide Formation: The formation of the benzohydrazide core is accomplished by reacting the nitrated benzene derivative with hydrazine hydrate under controlled conditions.
Chlorination: The trichlorophenyl group is introduced through chlorination reactions, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N’-(2,4,6-trichlorophenyl)benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce a variety of substituted benzohydrazides.
Scientific Research Applications
3,5-dinitro-N’-(2,4,6-trichlorophenyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-dinitro-N’-(2,4,6-trichlorophenyl)benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trichlorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-dinitrobenzohydrazide: Lacks the trichlorophenyl group, resulting in different chemical and biological properties.
2,4,6-trichlorophenylhydrazide: Lacks the nitro groups, affecting its reactivity and applications.
N’-(2,4,6-trichlorophenyl)benzohydrazide: Similar structure but without the nitro groups, leading to different chemical behavior.
Uniqueness
3,5-dinitro-N’-(2,4,6-trichlorophenyl)benzohydrazide is unique due to the combination of nitro and trichlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dinitro-N'-(2,4,6-trichlorophenyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N4O5/c14-7-3-10(15)12(11(16)4-7)17-18-13(21)6-1-8(19(22)23)5-9(2-6)20(24)25/h1-5,17H,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVCNPLACLDRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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